3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 910442-24-9
VCID: VC2381200
InChI: InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

CAS No.: 910442-24-9

Cat. No.: VC2381200

Molecular Formula: C9H6F3N3O

Molecular Weight: 229.16 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine - 910442-24-9

Specification

CAS No. 910442-24-9
Molecular Formula C9H6F3N3O
Molecular Weight 229.16 g/mol
IUPAC Name 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Standard InChI InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
Standard InChI Key MDOPZJDBIFNDGS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N

Introduction

Structure and Physicochemical Properties

Identifier TypeProbable Value
Molecular FormulaC9H6F3N3O
Molecular WeightApproximately 229.16 g/mol
Chemical Class1,2,4-Oxadiazole derivative
Functional GroupsTrifluoromethyl, amino, heterocyclic

Physicochemical Properties

Based on similar oxadiazole derivatives documented in the search results, the following physicochemical properties can be predicted:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solid at room temperatureCommon for similar heterocyclic compounds
SolubilityLikely soluble in organic solvents (DMSO, DMF); limited water solubilityBased on structural features and similar oxadiazoles
Log PApproximately 2.5-3.0Estimated from the presence of aromatic ring and trifluoromethyl group
Melting PointLikely between 150-200°CTypical range for similar heterocyclic compounds
StabilityRelatively stable under normal conditionsBased on oxadiazole ring stability

The trifluoromethyl group significantly influences the compound's lipophilicity and membrane permeability, properties that are crucial for pharmaceutical applications. The amino group at position 5 of the oxadiazole ring contributes to the compound's hydrogen bonding capabilities, potentially enhancing interactions with biological targets.

Synthesis Methods

General Synthetic Approaches

Based on synthetic methods described for similar oxadiazole compounds, several potential routes could be employed to synthesize 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine:

Cyclization of Acylamidoximes

This approach typically involves:

  • Formation of an amidoxime from the corresponding nitrile

  • Acylation of the amidoxime

  • Cyclodehydration to form the oxadiazole ring

  • Introduction or unmasking of the amino group at position 5

Multi-Step Synthesis from Carboxylic Acid Derivatives

Based on synthesis methods for related compounds, a potential synthetic route might involve:

  • Starting with 3-(trifluoromethyl)benzoic acid

  • Converting to the corresponding acid chloride or activated ester

  • Reaction with hydrazine to form a hydrazide intermediate

  • Conversion to a thiosemicarbazide derivative

  • Oxidative cyclization using iodine in potassium iodide solution to yield the oxadiazole structure

The literature indicates that typical procedures for synthesizing structurally related oxadiazoles often begin with benzoic acid derivatives containing the desired substituent (in this case, a trifluoromethyl group) . The acid is then converted through several intermediates, including benzamide, benzoylhydrazide, and benzoylthiosemicarbazide, before undergoing oxidative cyclization to form the oxadiazole ring.

Reaction Conditions and Considerations

The synthesis of oxadiazole compounds typically requires careful control of reaction conditions:

Reaction StepCritical ParametersPotential Challenges
Hydrazide FormationTemperature control, reaction timeComplete conversion, avoiding side reactions
Thiosemicarbazide FormationStoichiometry of reagentsPurity of intermediate
Oxidative CyclizationIodine concentration, pH controlRegioselectivity, yield optimization
Amino Group IntroductionProtection/deprotection strategiesSelectivity, functional group compatibility

The literature suggests that iodine with potassium carbonate can be used effectively for the cyclization step, as demonstrated in the synthesis of related compounds . For introducing the amino functionality, appropriate protecting group strategies may be necessary to achieve the desired regioselectivity.

Biological Activities and Applications

Potential ActivityMechanism of ActionEvidence from Similar Compounds
Cholinesterase InhibitionBinding to peripheral and catalytic anionic sites of acetylcholinesteraseSimilar oxadiazole derivatives have shown inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
NeuroprotectionAntioxidant properties; inhibition of β-secretase-1 (BACE-1); prevention of amyloid β-peptide aggregation5-Aryl-1,3,4-oxadiazoles with various substituents have demonstrated these properties
Antimicrobial ActivityInteraction with essential microbial cellular components2,5-Disubstituted-1,3,4-oxadiazoles have shown strong insecticidal and antibiotic activities
Anti-inflammatoryPotential inhibition of inflammatory mediatorsGeneral property observed in many oxadiazole derivatives

The search results indicate that oxadiazole derivatives can function as dual inhibitors, particularly affecting both peripheral and catalytic anionic sites of acetylcholinesterase. The presence of the oxadiazole core enhances binding affinity to the peripheral anionic site of AChE and allows deeper extension into the catalytic anionic site, resulting in stronger inhibitory activity .

Structure-Activity Relationships

The biological activity of oxadiazole derivatives is significantly influenced by their substitution patterns:

Potential HazardClassificationEvidence Base
Acute Oral ToxicityPossibly harmful if swallowedSimilar fluorinated oxadiazole compounds have been classified as H302
Dermal ToxicityPossibly harmful in contact with skinSimilar compounds classified as H312
Skin IrritationMay cause skin irritationSimilar compounds classified as H315
Eye IrritationMay cause serious eye irritationSimilar compounds classified as H319
Respiratory EffectsMay be harmful if inhaled; may cause respiratory irritationSimilar compounds classified as H332 and H335

It should be emphasized that these classifications are extrapolated from similar compounds and specific toxicological testing would be required to accurately determine the hazard profile of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine.

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